molecular formula C9H17N3 B15276459 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

Katalognummer: B15276459
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: ROFIHMHYIOPHTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butyl group at position 1, and methyl groups at positions 3 and 5, with an amine group at position 4. It has a molecular formula of C9H17N3 and a molecular weight of 167.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylpyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit catalytic activity, influencing various biochemical pathways. The presence of the amine group allows the compound to participate in hydrogen bonding and other interactions, affecting its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the combination of its butyl and amine groups, which confer specific chemical and biological properties. The butyl group increases its hydrophobicity, enhancing its interactions with lipid membranes, while the amine group allows for hydrogen bonding and coordination with metal ions .

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

1-butyl-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6,10H2,1-3H3

InChI-Schlüssel

ROFIHMHYIOPHTB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=C(C(=N1)C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.